molecular formula C14H19ClFN3O B12231493 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12231493
M. Wt: 299.77 g/mol
InChI Key: GWJYXWIOSWDVHB-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluoroethyl group, a methoxyphenyl group, and a methylpyrazolamine core. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the fluoroethyl and methoxyphenyl groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions may introduce different functional groups onto the pyrazole ring.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe to study various biochemical pathways. In medicine, it has potential as a therapeutic agent due to its unique structure and properties. Additionally, in the industry, it can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The fluoroethyl group may enhance its binding affinity to certain receptors or enzymes, while the methoxyphenyl group may contribute to its overall stability and solubility. The pyrazole core is likely involved in the compound’s biological activity, interacting with key proteins or nucleic acids to exert its effects.

Comparison with Similar Compounds

Compared to other similar compounds, 1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride stands out due to its unique combination of functional groups. Similar compounds may include those with different substituents on the pyrazole ring or variations in the fluoroethyl and methoxyphenyl groups. The presence of the hydrochloride salt form also distinguishes it from other analogs, providing enhanced solubility and stability.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields Its unique structure and properties make it suitable for a wide range of applications, from chemical synthesis to biological research and industrial processes

Properties

Molecular Formula

C14H19ClFN3O

Molecular Weight

299.77 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C14H18FN3O.ClH/c1-11-14(10-18(17-11)7-6-15)16-9-12-4-3-5-13(8-12)19-2;/h3-5,8,10,16H,6-7,9H2,1-2H3;1H

InChI Key

GWJYXWIOSWDVHB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=CC=C2)OC)CCF.Cl

Origin of Product

United States

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